molecular formula C12H14N2O B2884632 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 733795-38-5

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2884632
CAS No.: 733795-38-5
M. Wt: 202.257
InChI Key: HYJKWZAGPAFYIP-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is an organic compound belonging to the pyrazolone family. This compound is characterized by the presence of a pyrazolone ring substituted with a 2,5-dimethylphenyl group and a methyl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions may vary, but common reagents include acetic acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and phenyl-substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one: A structurally similar compound with different substituents on the pyrazolone ring.

    1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II): Another compound with a 2,5-dimethylphenyl group but different core structure.

Uniqueness

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-9(2)11(6-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJKWZAGPAFYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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